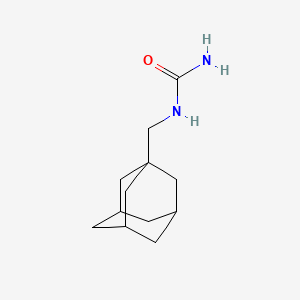

N-(1-adamantylmethyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-adamantylmethylurea |

InChI |

InChI=1S/C12H20N2O/c13-11(15)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H3,13,14,15) |

InChI Key |

MKVIIOWMZOUIBE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches for N 1 Adamantylmethyl Urea and Analogues

Foundational Synthetic Routes to Adamantyl Urea (B33335) Derivatives

The synthesis of adamantyl urea derivatives is primarily centered around the formation of the urea functional group, which can be achieved through several established chemical transformations. These methods often involve the use of highly reactive intermediates to construct the characteristic N-C(O)-N linkage.

Isocyanate-Amine Condensation Strategies

A prevalent and versatile method for synthesizing N-substituted ureas, including N-(1-adamantylmethyl)urea, is the condensation reaction between an isocyanate and an amine. wikipedia.org This approach is widely utilized due to its efficiency and the commercial availability of a diverse range of isocyanate and amine starting materials. nih.gov The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group, leading to the formation of the urea bond. wikipedia.org

For the synthesis of this compound analogues, 1-adamantyl isocyanate or 1-adamantylmethyl isocyanate serve as key precursors. nih.govresearchgate.net For instance, reacting 1-adamantylmethyl amine with a suitable isocyanate, such as phenyl isocyanate, yields N-(1-adamantylmethyl)-N'-phenylurea. evitachem.com The reaction conditions for isocyanate-amine condensations can vary. While many reactions proceed readily at room temperature, sometimes heating or the use of a base like triethylamine (B128534) is employed to facilitate the reaction, particularly with less reactive amines. nih.govnih.gov Solvents commonly used include dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). nih.govnih.gov

A variety of adamantyl urea derivatives have been synthesized using this strategy. For example, a series of 1-adamantyl-3-heteroaryl ureas were prepared by reacting 1-adamantyl isocyanate with various heteroarylamines in the presence of triethylamine in THF. nih.gov In cases where the reaction was sluggish, a stronger base like n-butyl lithium was used to deprotonate the amine first, thereby increasing its nucleophilicity. nih.gov This highlights the adaptability of the isocyanate-amine condensation strategy to accommodate a wide range of substrates.

The generation of the isocyanate precursor itself is a critical step. Common methods for preparing isocyanates include the phosgenation of amines or the Curtius rearrangement of acyl azides. researchgate.net While effective, the high toxicity of reagents like phosgene (B1210022) has prompted the development of safer alternatives. wikipedia.org The Curtius rearrangement, which involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, offers a valuable alternative. researchgate.netorganic-chemistry.org

Advanced Carbonylation and Amination Reactions in Urea Synthesis

Beyond the classical isocyanate-amine condensation, advanced carbonylation and amination reactions have emerged as powerful tools for urea synthesis, offering alternative and often more sustainable routes. These methods typically involve the use of a carbonyl source other than isocyanates, such as carbon monoxide (CO) or carbon dioxide (CO2), in conjunction with transition metal catalysts. nih.govacs.org

Palladium-catalyzed oxidative carbonylation of amines represents a significant advancement. nih.gov This process directly couples amines with carbon monoxide in the presence of an oxidant to form ureas. nih.gov The reaction can be tuned to produce symmetrically or unsymmetrically substituted ureas with high efficiency. nih.gov For instance, the carbonylation of primary amines can lead to symmetrical ureas, while the reaction of a primary and a secondary amine can yield trisubstituted ureas. nih.gov Catalytic systems often involve a palladium source, such as PdI2, sometimes in combination with additives like KI. nih.gov

Another innovative approach utilizes methanol (B129727) as a C1 source for urea synthesis, catalyzed by ruthenium pincer complexes. acs.org This method is highly atom-economical, producing hydrogen as the only byproduct, and avoids the need for toxic reagents or harsh oxidants. acs.org The reaction can be performed in a one-pot, two-step manner to generate unsymmetrical ureas by first forming a formamide (B127407) intermediate from one amine and methanol, followed by reaction with a second amine. acs.org

The use of phosgene equivalents, such as carbonyldiimidazole (CDI), also provides a safer alternative for carbonylation. researchgate.net CDI reacts with amines to form an activated carbamoyl (B1232498) intermediate, which can then react with a second amine to furnish the urea. This method has been shown to be effective even in aqueous conditions. researchgate.net Furthermore, flow chemistry has been applied to the Curtius rearrangement, enabling the safe in-situ generation and trapping of hazardous isocyanate intermediates for the synthesis of ureas. nih.gov

Regioselective Synthesis and Structural Diversity in this compound Scaffolds

The synthesis of this compound and its analogues often requires precise control over the regioselectivity of the reactions, particularly when dealing with multifunctional molecules. The bulky and lipophilic nature of the adamantyl group can influence the reactivity of adjacent functional groups, leading to specific regioisomeric products. researchgate.net The ability to control where chemical modifications occur is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of these compounds. nih.gov

For example, in the synthesis of complex adamantane (B196018) derivatives, the substitution pattern on the adamantane core itself can be a key factor. The use of starting materials like 1,3-dehydroadamantane allows for the direct introduction of the adamantane moiety at specific positions. mdpi.com The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the other reactants.

The quest for structural diversity is a driving force in medicinal chemistry and materials science. cam.ac.uk For this compound scaffolds, diversity can be introduced by varying the substituents on the urea nitrogens. This is often achieved by employing a wide array of amines and isocyanates in the synthesis. nih.govrsc.org The development of diversity-oriented synthesis (DOS) strategies allows for the rapid generation of libraries of structurally diverse compounds. cam.ac.uk These strategies often employ multi-component reactions or sequential transformations to build complexity from simple starting materials.

The structural diversity of adamantyl ureas is not limited to the substituents attached to the urea moiety. The adamantane cage itself can be modified, for instance, by introducing additional functional groups or by using different adamantane isomers as starting materials. researchgate.net This allows for a fine-tuning of the steric and electronic properties of the final molecules. The exploration of different scaffolds and substitution patterns is essential for discovering compounds with desired biological activities or material properties. nih.govacs.org

Microwave-Assisted and Catalytic Methods in Adamantyl Urea Synthesis

In recent years, microwave-assisted organic synthesis has gained significant traction as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. cem.com The synthesis of adamantyl urea derivatives has also benefited from this technology. nih.gov

Microwave irradiation can be particularly effective for reactions that are sluggish under conventional heating, such as the reaction of less reactive amines with isocyanates. For example, the synthesis of 1-adamantyl-3-heteroaryl ureas was significantly expedited using microwave heating at 200°C for just 10 minutes. nih.gov This rapid method allows for the efficient preparation of compound libraries for screening purposes. The use of microwave assistance is not limited to urea formation; it has also been applied to the synthesis of precursors and related adamantylated compounds. nih.govresearchgate.net For instance, a simple and efficient microwave-assisted method has been developed for the synthesis of monosubstituted ureas using amines, potassium cyanate, and ammonium (B1175870) chloride in water, offering a green and rapid alternative to traditional methods. chemistryviews.org

Catalytic methods also play a crucial role in the modern synthesis of ureas, including those with adamantyl moieties. As mentioned in section 2.1.2, transition metal catalysts, particularly those based on palladium and ruthenium, have enabled the use of alternative carbonyl sources like carbon monoxide and methanol. acs.orgnih.gov These catalytic reactions often proceed under milder conditions and with higher atom economy than stoichiometric methods.

The development of novel catalysts is an active area of research. For instance, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations. Adamantyl-substituted NHCs have been synthesized and utilized in catalysis. uq.edu.au Furthermore, the use of solid-supported catalysts or reagents can simplify product purification and facilitate the development of more sustainable synthetic processes. nih.gov For example, a catalyst-free method for synthesizing thiourea (B124793) derivatives in water under sunlight has been reported, showcasing the potential for developing environmentally benign synthetic routes. nih.gov

Methodologies for the Characterization and Purity Assessment of this compound Derivatives

The characterization and purity assessment of newly synthesized this compound derivatives are crucial steps to confirm their identity and quality. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. researchgate.net For this compound derivatives, ¹H NMR provides information about the number and chemical environment of protons, including the characteristic signals for the adamantyl cage, the methylene (B1212753) bridge, and the substituents on the other urea nitrogen. nih.govmdpi.com ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of ureas, the characteristic C=O stretching vibration is a key diagnostic peak. researchgate.net

Melting Point: The melting point of a crystalline solid is a physical property that can be used as an indicator of its purity. nih.gov A sharp melting point range typically suggests a pure compound.

Chromatographic Techniques: Thin-layer chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. nih.gov For purification, flash column chromatography is commonly employed to separate the desired product from unreacted starting materials and byproducts. nih.gov High-performance liquid chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high accuracy. mdpi.com

The following table provides a summary of analytical data for a representative this compound derivative.

| Compound Name | Analytical Data |

| 1-(1-(1-Adamantyl)methyl)-3-(2,3,4-trifluorophenyl)urea | Yield: 88%; Mp: 171–173 °C; ¹H NMR (DMSO-d6): δ 1.55–1.74 (12H, m), 1.90–1.95 (3H, m), 2.81 (2H, d, J = 6.0 Hz), 6.60 (1H, t, J = 5.5 Hz), 7.15–7.23 (1H, m), 7.84–7.92 (1H, m), 8.26 (1H, s); ESI-HRMS m/z: [M + H]⁺ calculated: 339.1735, found: 339.1739. nih.gov |

Structure Activity Relationship Sar Elucidations for N 1 Adamantylmethyl Urea Analogues

Impact of Substituent Variations on the Urea (B33335) Core and Adamantane (B196018) Moiety on Biological Activity

The biological activity of N-(1-adamantylmethyl)urea analogues is significantly influenced by modifications to both the central urea core and the bulky adamantane group. nih.govnih.gov The 1,3-disubstituted urea moiety is a critical pharmacophore, primarily due to its ability to form tight hydrogen bonds with key residues in the active sites of target enzymes. researchgate.net

Systematic modifications have revealed a strong preference for a bulky, lipophilic group, like the adamantane ring, at one end of the urea structure. nih.gov Research has shown that replacing the adamantyl group with smaller cyclic systems, such as cyclohexyl or cyclopentyl, leads to a considerable decrease in activity. nih.gov Conversely, using a slightly larger cyclooctyl ring results in only a minimal reduction in activity, suggesting that the size and hydrophobicity of this substituent are crucial for optimal interaction with the target. nih.gov

Further studies have explored the effects of introducing substituents at the bridgehead positions of the adamantane ring. The introduction of methyl groups, for instance, has been shown to have varying and sometimes opposing effects on the inhibitory potency against human and murine soluble epoxide hydrolase (sEH). acs.org This highlights the sensitivity of the enzyme's binding pocket to even subtle structural changes on the adamantane scaffold.

The urea core itself is also a key determinant of activity. The carbonyl group and a single proton-donating NH group are considered essential for effective enzyme inhibition. researchgate.net The arrangement of substituents on the urea nitrogen atoms is also important. For example, some studies have found that trisubstituted ureas can be potent inhibitors, provided the substituents are appropriate. ucanr.edu

| Compound Modification | Impact on Biological Activity | Reference |

| Replacement of adamantyl with cyclohexyl or cyclopentyl | Considerable decrease in activity | nih.gov |

| Replacement of adamantyl with cyclooctyl | Minimal decrease in activity | nih.gov |

| Introduction of methyl groups on adamantane | Varied and opposing effects on human vs. murine sEH inhibition | acs.org |

Influence of Aromatic and Heteroaromatic Ring Modifications on Bioactivity

Modifications to the aromatic or heteroaromatic ring attached to the urea core in this compound analogues play a pivotal role in modulating their biological activity. nih.govnih.gov These changes can affect the molecule's electronic properties, lipophilicity, and ability to interact with the target enzyme.

Effects of Halogenation and Alkyl Substitutions on Aromatic Rings

In the context of this compound analogues, substitutions on the phenyl ring are generally well-tolerated. researchgate.net For instance, the synthesis of derivatives with various halogen and methyl substitutions has been a common strategy to explore the SAR. researchgate.net The position and nature of these substituents can fine-tune the inhibitory potency. For example, in a series of anti-tuberculosis agents, compounds with chloro and methyl substitutions on the phenyl ring demonstrated significant activity. researchgate.net

Alkyl substitutions, such as the addition of a methyl group, generally increase the electron-donating character of the aromatic ring, which can enhance its nucleophilicity. libretexts.org The strategic placement of these groups can lead to improved hydrophobic interactions within the enzyme's binding pocket, potentially increasing potency. ucanr.edu

| Aromatic Ring Substituent | General Effect on Aromatic Ring | Impact on Bioactivity | Reference |

| Halogens (e.g., Cl, F, Br) | Inductive electron withdrawal, resonance electron donation | Can be well-tolerated and modulate potency | libretexts.orgresearchgate.net |

| Alkyl Groups (e.g., CH3) | Electron-donating | Can enhance hydrophobic interactions and potency | ucanr.edulibretexts.org |

Bioisosteric Replacements with Heteroatoms for Enhanced Biological Profiles

Bioisosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a compound. cambridgemedchemconsulting.comdrughunter.com In the case of this compound analogues, replacing the aromatic ring with a heteroaromatic ring (a ring containing atoms other than carbon, such as oxygen, nitrogen, or sulfur) can lead to enhanced biological profiles. chemrxiv.orgchemrxiv.org

Introducing heteroatoms can alter the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity. chemrxiv.orgnih.gov For example, replacing a carbon in the adamantane scaffold with an oxygen atom has been shown to increase the solubility of some urea-based sEH inhibitors. csic.es This modification can also influence the molecule's orientation within the binding pocket, potentially forming new interactions with amino acid residues. csic.es

The replacement of the phenyl ring with various heteroaromatic systems has also been explored. For instance, the introduction of an isoxazole (B147169) ring has been investigated as a means to improve properties like metabolic stability, although success has been varied. researchgate.net The use of a benzimidazole (B57391) scaffold has also been considered to potentially improve binding with hydrophilic residues in the target enzyme. nih.gov The goal of these bioisosteric replacements is often to create a new molecule with similar or improved biological activity but with better drug-like properties. cambridgemedchemconsulting.com

| Bioisosteric Replacement | Rationale | Observed Outcome | Reference |

| Oxygen in adamantane scaffold | Increase solubility | Increased solubility in some sEH inhibitors | csic.es |

| Phenyl ring with isoxazole | Improve metabolic stability | Stability was not consistently improved | researchgate.net |

| Phenyl core with benzimidazole | Improve binding with hydrophilic residues | Explored as a strategy | nih.gov |

Stereochemical and Conformational Aspects in this compound SAR

The three-dimensional arrangement of atoms (stereochemistry) and the different spatial arrangements possible through bond rotations (conformation) are crucial factors in the structure-activity relationship of this compound analogues. quimicaorganica.orgunr.eduwiley.com The specific shape of the molecule dictates how well it can fit into the binding site of its biological target.

The urea functional group itself can adopt different conformations, with the trans-trans and cis-trans arrangements being of particular importance. nih.gov The relative stability of these conformations can be influenced by other parts of the molecule, such as the presence of internal hydrogen bonds. nih.gov Computational studies have shown that for some N-alkyl-N'-aryl ureas, the cis-trans conformation can be significantly stabilized by an internal hydrogen bond. nih.gov

The adamantane moiety, due to its rigid and bulky nature, plays a significant role in orienting the molecule within the binding pocket. ub.edu However, the introduction of heteroatoms into the adamantane scaffold, such as an oxygen atom, can restrict the rotation of this group. csic.es This restricted flexibility can induce a dipole moment and alter the interactions with catalytic residues in the enzyme's active site. csic.es

Development of Pharmacophore Models for Adamantyl Urea-Based Bioactive Agents

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. ugm.ac.id For adamantyl urea-based bioactive agents, these models are crucial tools for understanding their SAR and for designing new, more potent compounds. nih.govnih.gov

The development of a pharmacophore model typically begins with the analysis of a set of known active compounds. researchgate.net For inhibitors of soluble epoxide hydrolase (sEH), a primary pharmacophore unit has been identified. nih.gov This unit consists of a 1,3-disubstituted urea or amide group. nih.gov This central core is typically bound to a hydrophobic moiety, such as the adamantane group, on one side. nih.gov On the other side, a secondary apolar or mildly polar moiety and a tertiary polar group are often included to improve metabolic stability and solubility. nih.gov

These models are often refined using 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, which correlate the 3D properties of molecules with their biological activity. nih.gov The validation of these models is a critical step and is often performed using external sets of compounds to test their predictive capability. nih.gov

Pharmacophore models serve several important purposes in drug discovery. They can be used for virtual screening of large chemical libraries to identify new potential hits. ugm.ac.id They also guide the optimization of lead compounds by highlighting the key structural features that need to be maintained or modified to enhance activity. researchgate.net

Mechanistic Dissections of N 1 Adamantylmethyl Urea S Biological Actions

Identification and Validation of Molecular Targets

Research has identified several key molecular targets for N-(1-adamantylmethyl)urea and related compounds, primarily focusing on enzymes and transporters crucial for the survival and pathogenesis of various organisms, particularly Mycobacterium tuberculosis.

A significant mechanism of action for adamantyl urea (B33335) derivatives is the inhibition of epoxide hydrolases (Ephs). researchgate.netnih.govnih.gov These enzymes are vital for detoxifying harmful epoxides. up.ac.za In Mycobacterium tuberculosis, several epoxide hydrolases, including EphB and EphE, have been identified as targets for urea-based inhibitors. researchgate.netnih.govnih.gov

The discovery of an adamantyl urea compound as a potent anti-tuberculosis agent led to the hypothesis that it targets the epoxide hydrolase enzymes of M. tuberculosis. nih.gov This was based on the structural similarity of the hit compound to known inhibitors of mammalian soluble epoxide hydrolase (sEH). nih.gov Subsequent studies involving the synthesis and evaluation of a library of adamantyl urea derivatives confirmed that many of these compounds exhibit potent inhibition of both M. tuberculosis EphB and EphE. researchgate.netnih.govnih.gov The antitubercular activity of these compounds is believed to be a result of inhibiting multiple epoxide hydrolases. researchgate.netnih.govnih.gov The adamantyl group, in particular, has been shown to be important for the inhibition of M. tuberculosis EphB. researchgate.net

It is noteworthy that these compounds also show potent inhibition of human soluble epoxide hydrolase (sEH). researchgate.netnih.govnih.gov This lack of selectivity highlights the need for future research to focus on designing inhibitors that are more specific for the bacterial enzymes. researchgate.netnih.govnih.gov

A study on the metabolism of an N-adamantyl urea-based sEH inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), revealed that the adamantyl moiety is a primary site for phase I metabolism. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Urea Derivatives against Epoxide Hydrolases

| Compound | M. tuberculosis MIC (µg/mL) | Human sEH IC50 (µM) | EphB IC50 (µM) | EphE IC50 (µM) |

| 22 | 0.4 | 1.6 | >50 | 0.4 |

| 23s | 1.6 | - | - | - |

| 24s | 0.4 | - | - | - |

| 25s | 16.6 | - | - | - |

Data sourced from multiple studies. up.ac.za The table demonstrates the varied potency of different urea derivatives, highlighting the structure-activity relationship.

The adamantyl urea compound, AU1235, has been identified as a potent inhibitor of the Mycobacterium tuberculosis membrane transporter MmpL3. mdpi.commedchemexpress.comnih.gov MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acid-containing components of the mycobacterial cell wall. mdpi.comnih.gov

The inhibition of MmpL3 by adamantyl urea derivatives disrupts the transport of mycolic acids across the plasma membrane, a critical step in the formation of the mycobacterial outer membrane and virulence-associated glycolipids. nih.gov Whole-genome sequencing of M. tuberculosis mutants resistant to an adamantyl urea inhibitor revealed mutations in the mmpL3 gene, providing strong evidence that MmpL3 is the primary target. nih.gov Further studies have shown that multiple mutations within MmpL3 can lead to increased resistance to various MmpL3 inhibitors, including adamantyl ureas. nih.gov

Urea-containing compounds are natural candidates for the development of urease inhibitors due to their structural similarity to urea, the natural substrate of the enzyme. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is found in various plants, fungi, and bacteria. rsc.orgmdpi.com The inhibition of urease is a target for various therapeutic and agricultural applications. rsc.orgmdpi.com While direct studies on this compound as a urease inhibitor are limited, the broader class of urea derivatives has been extensively studied. For instance, compounds containing a urea or thiourea (B124793) fragment have been shown to be effective urease inhibitors. nih.govnih.gov The inhibitory mechanism often involves the interaction of the urea moiety with the nickel ions in the active site of the enzyme. nih.gov

The urea scaffold is a prevalent feature in many kinase inhibitors. researchgate.netfrontiersin.org This is because the urea group is well-suited for forming hydrogen bonding interactions with amino acids within the catalytic cleft of kinases. researchgate.net Several urea-based kinase inhibitors, such as Sorafenib, have been developed and are used in cancer therapy. frontiersin.orgnih.gov These inhibitors often target multiple kinases involved in cell proliferation and angiogenesis. frontiersin.orgnih.gov

While this compound itself has not been extensively profiled as a kinase inhibitor, the broader class of urea-based compounds has shown significant potential in this area. nih.govresearchgate.net Computational and experimental studies have been used to discover novel urea-based kinase inhibitors with specific selectivity patterns. nih.gov These studies often involve systematic structural analysis of the binding motifs of urea-based inhibitors and their corresponding kinase enzyme configurations. nih.gov

Inhibition of Urease Enzymes

Molecular Interactions at the Ligand-Binding Interface

The efficacy of this compound and its analogs as enzyme inhibitors is determined by the specific molecular interactions they form within the ligand-binding site of their target proteins. These interactions, primarily hydrogen bonds and hydrophobic contacts, anchor the inhibitor in place and are crucial for its inhibitory activity.

The urea moiety is a key contributor to the binding of these inhibitors, acting as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net This allows it to form a network of hydrogen bonds with amino acid residues in the active site of enzymes like epoxide hydrolases and kinases. researchgate.netnih.gov Studies on various urea derivatives have highlighted the importance of these hydrogen bonds in stabilizing the enzyme-inhibitor complex. researchgate.netresearchgate.net

Allosteric Modulation and Conformational Changes Induced by Binding

This compound and its derivatives, particularly those developed as inhibitors of soluble epoxide hydrolase (sEH), exert their biological effects by binding to the enzyme and inducing specific conformational changes. While not always termed classic allosteric modulators, which bind to a site topographically distinct from the active (orthosteric) site, these urea-based inhibitors interact within the enzyme's catalytic domain to modulate its function. wikipedia.orgplos.orguniversiteitleiden.nl Their binding mechanism effectively locks the enzyme in an inactive state, preventing the hydrolysis of its natural substrates, epoxyeicosatrienoic acids (EETs). semanticscholar.org

The binding of these inhibitors is characterized by a precise fit within a lipophilic pocket in the sEH active site. nih.gov The bulky, lipophilic adamantyl group is crucial for this interaction, anchoring the molecule deep within the catalytic tunnel of the enzyme. mdpi.com This interaction is a key driver of the high inhibitory potency observed in this class of compounds. Docking studies on related sEH inhibitors reveal that the urea moiety forms critical hydrogen bonds with key amino acid residues in the active site, such as Tyrosine 383, Tyrosine 466, and Aspartic acid 335. rsc.org This network of interactions stabilizes a specific, inhibited conformation of the enzyme, effectively preventing the catalytic residues from participating in the hydrolysis reaction.

The binding event induces conformational shifts in the enzyme structure. The interaction of the adamantyl group and the urea core within the active site pocket can lead to a tightening of the protein structure around the inhibitor. cardiff.ac.uk This induced-fit mechanism ensures a high-affinity binding and stable inhibition. nih.gov Furthermore, modifications to the inhibitor's structure, such as N-alkylation of related adamantyl piperidines, can alter the conformation of the ligand itself, which in turn reduces its ability to bind effectively to the target, highlighting the delicate stereoelectronic and conformational requirements for potent inhibition. nih.gov

Studies on the Selectivity Profiles of this compound Derivatives

The selectivity of this compound derivatives is a critical aspect of their development as therapeutic agents, determining their utility and potential off-target effects. Research has focused on defining their selectivity against different enzymes, across various species, and for specific pathogen targets.

A significant area of investigation has been the selectivity of these compounds for microbial epoxide hydrolases over the human sEH enzyme. nih.govresearchgate.net This is particularly relevant in the development of anti-tuberculosis agents. nih.gov Many adamantyl urea derivatives show potent inhibitory activity against both human sEH and the epoxide hydrolase (Eph) enzymes of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net For instance, certain optimized derivatives display strong inhibition of Mtb EphB and EphE. nih.gov However, a major challenge remains the lack of pronounced selectivity for the bacterial enzymes, as potent inhibition of human sEH is also common. nih.gov Future design efforts are aimed at enhancing this selectivity to minimize effects on the host enzyme. nih.gov

The data below illustrates the inhibitory activity of selected urea derivatives against Mtb and their corresponding cytotoxicity, indicating the therapeutic index.

| Compound | Structure | Mtb MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | Therapeutic Index (IC50/MIC) |

| 1 | 1-(1-Adamantyl)-3-(4-chlorophenyl)urea | 0.2 | >10 | >50 |

| 7 | 1-Cyclooctyl-3-(4-chlorophenyl)urea | 0.1 | >10 | >100 |

| 22 | 1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea | 0.01 | 1.1 | 110 |

| 24 | 1-Cyclooctyl-3-(3-chloro-4-methylphenyl)urea | 0.01 | 1.9 | 190 |

| Data sourced from research on anti-tuberculosis agents. nih.govresearchgate.net |

Selectivity has also been observed between sEH enzymes from different species. Studies on sulfonyl urea derivatives revealed that many compounds potent against human sEH (hsEH) showed significantly lower potency against the mouse recombinant sEH, highlighting species-specific differences in the enzyme's active site. mdpi.com

The table below shows the comparative inhibitory potency of select N-(adamantan-1-yl)benzenesulfonamide derivatives against human and mouse sEH.

| Compound | R Substituent | hsEH IC50 (nM) | msEH IC50 (nM) |

| 4f | 4-CF3 | 2.94 | 22.1 |

| 4l | 3-NO2-4-Cl | 1.69 | 19.3 |

| Data sourced from studies on sulfonyl urea derivatives as sEH inhibitors. mdpi.com |

Furthermore, adamantane-based urea derivatives have been explored for activity against other pathogens. Thiazolethylamine derivatives incorporating an adamantyl moiety have shown promising trypanocidal activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. researchgate.net The selectivity of these compounds is measured by the selectivity index (SI), which compares the activity against the parasite to the cytotoxicity against a mammalian cell line. For example, the phenylacetoxy hydrazone derivative 1b exhibited high potency and a favorable selectivity index of 770. researchgate.net

Compound Names

| Number/Name | Chemical Name |

| 1 | 1-(1-Adamantyl)-3-(4-chlorophenyl)urea |

| 1b | 2‐[4‐(tricyclo[3.3.1.13,7]dec‐1‐yl)phenyl]‐N′‐[(5‐nitrofuran‐2‐yl)methylene]acetohydrazide |

| 4f | N-((4-(trifluoromethyl)phenyl)sulfonyl)-N'-(adamantan-1-yl)urea |

| 4l | N-((4-chloro-3-nitrophenyl)sulfonyl)-N'-(adamantan-1-yl)urea |

| 7 | 1-Cyclooctyl-3-(4-chlorophenyl)urea |

| 22 | 1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea |

| 24 | 1-Cyclooctyl-3-(3-chloro-4-methylphenyl)urea |

| Amantadine (B194251) | Adamantan-1-amine |

| AUDA | 12-(3-Adamantan-1-ylureido)dodecanoic acid |

| Rimantadine | 1-(1-Adamantyl)ethan-1-amine |

Computational and Theoretical Chemistry in N 1 Adamantylmethyl Urea Research

Molecular Modeling and Docking Simulations for Binding Affinity Prediction

Docking studies explore the active site of a target protein to identify key amino acid residues involved in ligand binding. up.ac.za In the context of sEH inhibitors, the bulky adamantyl group of N-(1-adamantylmethyl)urea derivatives typically occupies a hydrophobic pocket in the enzyme's active site. The urea (B33335) moiety is critical for binding, forming hydrogen bonds with key residues. For instance, the carbonyl oxygen of the urea can form hydrogen bonds with the phenolic oxygen of tyrosine residues, such as TYR381 and TYR465, in the sEH active site. ijpsr.com Similarly, both NH groups of the urea are often essential for effective binding. nih.gov

The output of docking simulations is often a scoring function, like a G-score, which estimates the binding affinity. ijpsr.com These scores help in ranking potential inhibitors and prioritizing them for synthesis and experimental testing. For example, a docking study of 1,3-disubstituted urea derivatives as anti-tubercular agents targeting epoxide hydrolase reported a G-score of -8.03 for a lead compound, indicating strong binding affinity. ijpsr.com Such studies have been instrumental in designing adamantyl ureas with improved potency. For instance, modifications to the adamantyl group or the other substituent on the urea can be guided by docking simulations to optimize interactions and improve inhibitory constants (IC50 values), with some derivatives achieving nanomolar potency against sEH. researchgate.net

Table 1: Example of Docking Simulation Data for Urea Derivatives as Epoxide Hydrolase Inhibitors This table is illustrative and based on typical findings in docking studies.

| Compound Derivative | Target Protein | Docking Score (G-score) | Key Interacting Residues | Predicted H-bond Distance (Å) |

|---|---|---|---|---|

| 1-(1-Adamantylmethyl)-3-phenylurea | sEH | -7.5 | TYR381, TYR465, ASP333 | 1.7 - 2.3 |

| 1-(1-Adamantylmethyl)-3-(4-chlorophenyl)urea | sEH | -8.1 | TYR381, TYR465, ASP333 | 1.6 - 2.2 |

| 1-(1-Adamantylmethyl)-3-(pyridin-2-yl)urea | MmpL3 | -6.9 | PHE257, ILE611 | N/A (Hydrophobic) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties, stability, and reactivity of molecules like this compound. nih.govresearchgate.net These methods provide values for parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE), which are fundamental to understanding a molecule's chemical behavior. researchgate.net

The HOMO and LUMO, known as frontier molecular orbitals (FMOs), are crucial for predicting reactivity. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. researchgate.net A smaller energy gap between HOMO and LUMO suggests higher chemical reactivity. For urea derivatives, these calculations can reveal how different substituents on the urea backbone influence the electronic distribution and, consequently, the molecule's interaction with its biological target. molaid.com

DFT calculations have been used to study the formation of urea on interstellar ice surfaces and to analyze the conformational preferences of substituted ureas. nih.govarxiv.org For example, calculations can determine the energy difference between cis and trans conformations around the urea bond, which is influenced by bulky substituents like the adamantyl group. nih.gov The results of these calculations, including parameters like ionization potential, electron affinity, and electronegativity, help build a comprehensive reactivity profile for the molecule, aiding in the design of derivatives with specific electronic properties. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for a Model Adamantyl Urea Compound Calculated using DFT at the B3LYP/6-31G(d,p) level. Values are for illustrative purposes.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.7 | Difference between LUMO and HOMO; indicates chemical stability and reactivity. |

| Ionization Potential (IP) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (EA) | 0.8 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons. |

Conformational Landscape Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting how proteins and ligands behave over time. up.ac.za For this compound and its target proteins, MD simulations are used to analyze the stability of the protein-ligand complex, explore the conformational landscape of the ligand within the binding site, and understand the mechanism of binding and unbinding. nih.govnih.gov

Starting from a docked pose, an MD simulation can reveal whether the initial binding orientation is stable or if the ligand reorients to find a more favorable conformation. up.ac.za These simulations track the movements of all atoms in the system over nanoseconds or longer, providing insights into the flexibility of both the ligand and the protein. nih.gov This is particularly important because the "lock and key" model is often too simplistic; both protein and ligand can undergo conformational changes upon binding. ijpsr.com

Studies on urea-induced protein denaturation have used MD simulations to understand how urea molecules interact with proteins, either by binding directly to the peptide backbone or by altering the surrounding water structure. nih.govnih.gov In the context of drug design, MD simulations can validate docking results and provide a more accurate picture of the interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the complex. This detailed understanding of the dynamic behavior of the this compound scaffold in a binding pocket is critical for designing next-generation inhibitors. researchgate.net

Chemoinformatics and In Silico Prediction of Biologically Relevant Molecular Features

Various software tools and online platforms, such as SwissADME, are used to calculate key physicochemical descriptors from the molecular structure. jrespharm.comd-nb.info These descriptors include molecular weight, lipophilicity (log P), water solubility, and the number of hydrogen bond donors and acceptors. These values are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov While some potent adamantyl urea compounds have shown violations of these rules, these predictions still serve as a valuable guide for optimization. nih.gov

In silico ADME profiling can predict potential metabolic liabilities. The adamantyl moiety, for example, is known to be susceptible to metabolism, which can lead to a short in vivo half-life. nih.govucanr.edu Chemoinformatics tools can help identify such issues and guide the design of derivatives with improved pharmacokinetic profiles, for instance by replacing the adamantyl group or introducing modifications that block metabolic sites. nih.govresearchgate.net

Table 3: Predicted ADME/Physicochemical Properties for this compound Data generated from chemoinformatics tools for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 208.31 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 2.85 | Affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Correlates with drug transport and bioavailability. |

| Hydrogen Bond Donors | 2 | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 1 | Influences binding and solubility. |

| Lipinski's Rule of Five Violations | 0 | Indicates potential for good oral bioavailability. |

Application of Machine Learning Algorithms in Adamantyl Urea Design

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to drug discovery and design. nih.govmednexus.org In the context of adamantyl ureas, ML algorithms are used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with their biological activities. benthamdirect.combac-lac.gc.ca

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze adamantyl urea derivatives. benthamdirect.comingentaconnect.com These models generate 3D maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for biological activity. This provides a detailed pharmacophore model, guiding the design of new compounds with enhanced potency and selectivity. For instance, a 3D-QSAR analysis was performed on adamantyl heteroaryl ureas to understand the features crucial for selective inhibition of MmpL3 over the human sEH enzyme, a key step in developing safer anti-tuberculosis agents. benthamdirect.comingentaconnect.com

More broadly, ML techniques, from support vector machines to deep neural networks, are being used to predict binding affinities, ADME properties, and toxicity. nih.govnih.gov As computational power and the volume of available biological data grow, ML-enhanced de novo design can generate and evaluate billions of novel molecular structures, accelerating the discovery of new adamantyl urea-based therapeutics with optimized properties. researchgate.netschrodinger.com Machine learning force fields (MLFFs) are also emerging as a powerful tool that balances the accuracy of quantum mechanics with the efficiency of classical force fields for molecular simulations. nih.gov

Prospective Research Directions and Emerging Avenues for N 1 Adamantylmethyl Urea

Rational Design of Optimized Adamantyl Urea (B33335) Analogues with Enhanced Efficacy and Target Specificity

The adamantyl urea scaffold has proven to be a valuable starting point for the development of potent bioactive compounds, particularly in the realm of anti-tuberculosis research. nih.govnih.gov The initial discovery of an adamantyl urea hit compound spurred the creation of an optimization library to delineate a clear structure-activity relationship (SAR). nih.govnih.gov Research has shown that the bulky, lipophilic adamantane (B196018) group is crucial for activity. nih.govontosight.ai Systematic replacement of different parts of the molecule has revealed that a 1-adamantyl-3-phenyl urea core often results in the most potent compounds against Mycobacterium tuberculosis. researchgate.net

Key SAR findings indicate a strong preference for the bulky adamantyl ring system at one position of the urea, while the other position favors an aryl ring. nih.gov For instance, replacing the adamantane with smaller cycloalkyl groups like cyclohexyl or cyclopentyl significantly diminishes activity. nih.gov Conversely, substitutions on the phenyl ring are generally well-tolerated, offering a viable strategy for fine-tuning the molecule's properties. researchgate.net

One of the primary challenges in optimizing adamantyl urea analogues is improving their pharmacokinetic profiles, particularly their solubility, while maintaining high efficacy. nih.govfrontiersin.org Early lead compounds, though potent, suffered from poor solubility. nih.gov A common approach to address this is the introduction of heteroatoms into the aryl ring, creating bioisosteric rings like pyridyl, pyrimidinyl, or triazinyl. nih.gov This strategy aims to increase solubility and potentially enhance resistance to metabolic degradation by cytochrome enzymes. nih.gov For example, the replacement of the phenyl group with various heterocycles such as isoxazole (B147169), oxadiazole, and pyrazole (B372694) has led to derivatives with improved solubility and selectivity. researchgate.net

Another critical aspect of rational design is enhancing target specificity. Adamantyl ureas have been found to inhibit multiple enzymes, including human soluble epoxide hydrolase (sEH) and several M. tuberculosis epoxide hydrolases (EphB and EphE). nih.govnih.gov While inhibition of the bacterial enzymes is the desired anti-tubercular mechanism, potent inhibition of human sEH is an off-target effect that needs to be minimized. nih.govnih.gov Therefore, a key goal is to increase the selectivity of the inhibitors towards the bacterial enzymes over the human counterpart. nih.gov This involves designing analogues that exploit structural differences between the active sites of the target enzymes. mdpi.com

Identification of Novel Biological Targets for Adamantyl Urea Scaffolds

While the initial focus for adamantyl ureas was on their anti-tubercular activity through the inhibition of epoxide hydrolases, subsequent research has revealed additional and potentially primary biological targets. researchgate.netnih.gov Genetic studies involving the generation and sequencing of resistant M. tuberculosis mutants identified the essential membrane transporter MmpL3 as a key target for this class of compounds. nih.gov MmpL3 is responsible for transporting mycolic acids across the plasma membrane, a crucial step in the formation of the mycobacterial cell wall. nih.govnih.gov This discovery shifted the understanding of their mechanism of action and opened new avenues for rational drug design.

Beyond their anti-infective properties, adamantyl urea scaffolds are being investigated for a range of other therapeutic applications, suggesting a broader target profile. For instance, some adamantane-linked isothiourea derivatives have shown potential in treating hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov This pathway is implicated in liver inflammation and the progression to cirrhosis and cancer. nih.gov The ability of these compounds to also reduce the expression of hepatic soluble epoxide hydrolase (sEH) may contribute to their anti-inflammatory and anticancer effects. nih.gov

The structural features of adamantyl ureas, particularly the rigid and lipophilic adamantane moiety, make them promising candidates for interacting with various biological targets, including those in the central nervous system. ontosight.aiontosight.ai Adamantane derivatives have been explored for their potential in treating neurodegenerative diseases. ontosight.airesearchgate.net The urea functionality itself is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with protein targets, which is crucial for modulating drug potency and selectivity across a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govnih.gov The orphan nuclear receptor Nur77 has been identified as a target for some 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives, which can induce apoptosis in cancer cells. rsc.org

The diverse biological activities being uncovered for adamantyl urea derivatives underscore the potential for this scaffold to interact with a multitude of biological targets. Future research will likely continue to expand this list, leading to new therapeutic applications.

Development of Innovative Synthetic Methodologies for Structurally Complex Derivatives

The synthesis of N-(1-adamantylmethyl)urea and its derivatives has traditionally relied on straightforward and facile chemistry, often involving the reaction of a desired amine with a corresponding isocyanate. nih.gov This method, typically carried out in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534), has enabled the rapid parallel synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov

However, the need for more structurally complex and diverse derivatives has prompted the development of more innovative synthetic methodologies. For compounds where the standard isocyanate-amine reaction is sluggish or fails, alternative methods have been employed. One such method involves the use of a strong base like butyl lithium to activate a heteroarylamine before the addition of 1-adamantyl isocyanate. nih.gov Microwave-assisted organic synthesis has also been utilized to accelerate the synthesis of adamantyl-phenylsulfonamide ureas, achieving the desired products in minutes at high temperatures. nih.gov

Modern synthetic chemistry is increasingly moving towards "enabling chemical technologies" to overcome the limitations of classical methods, such as long reaction times and the use of toxic reagents. nih.gov These technologies include microwave irradiation, ultrasound, and continuous flow chemistry. nih.gov For instance, the synthesis of ureas has been achieved under microwave irradiation in water, a green solvent. nih.gov Solventless systems using solid supports like magnesium oxide under microwave conditions have also been developed for the rapid preparation of ureas. nih.gov Ultrasound has been shown to promote the formation of urea derivatives at room temperature in a relatively short time. nih.gov

Continuous flow chemistry offers enhanced safety and control, particularly for reactions involving high-energy intermediates like the acyl azides in the Curtius rearrangement, a common route to ureas. nih.gov This technology has been successfully applied to the synthesis of libraries of urea-containing compounds, often with short residence times and without the need for extensive purification. nih.gov

Furthermore, one-pot methodologies are being developed to streamline the synthesis of complex adamantyl urea derivatives. For example, a one-stage method that avoids toxic and explosive reagents has been used to produce (±)-(adamantane-1-yl)phenylacetic acid, a precursor for a series of 1,3-disubstituted ureas. mdpi.com These advanced synthetic strategies are crucial for expanding the chemical space of adamantyl urea derivatives and for the efficient production of novel and more complex drug candidates.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The development of this compound derivatives has benefited significantly from the synergistic integration of computational and experimental approaches. This combination allows for a more rational and efficient drug discovery process, from initial hit identification to lead optimization.

Computational tools are extensively used in the early stages of design. For example, the calculation of properties like cLogP (a measure of lipophilicity) helps in pre-selecting molecules with a higher probability of possessing desirable pharmacokinetic properties, such as improved solubility. nih.gov This was a key strategy in the design of a series of 1-adamantyl-3-heteroaryl ureas, where the aim was to create compounds less lipophilic than the initial leads. nih.gov

Molecular docking studies are another critical computational technique, providing insights into the potential binding modes of adamantyl urea derivatives with their biological targets. mdpi.comnih.gov By visualizing how these molecules interact with the active site of an enzyme, researchers can understand the structural basis for their activity and design modifications to enhance binding affinity and selectivity. For instance, docking studies have been used to elucidate the binding interactions of potent adamantyl urea inhibitors with their target enzymes, helping to rationalize observed structure-activity relationships. mdpi.comnih.gov

Experimental validation is the essential counterpart to computational predictions. Synthesized compounds are tested in vitro to determine their actual biological activity and properties. mdpi.comnih.gov For adamantyl ureas, this includes measuring their minimum inhibitory concentration (MIC) against M. tuberculosis, their inhibitory activity against target enzymes like epoxide hydrolases, and their solubility. nih.govnih.gov The experimental data then feeds back into the computational models, allowing for their refinement and the design of the next generation of compounds.

This iterative cycle of computational design and experimental testing is a powerful paradigm in modern drug discovery. For example, the combination of X-ray crystallography to determine the precise structure of a target enzyme, coupled with computational modeling, can guide the synthesis of highly specific inhibitors. nih.gov This approach is particularly valuable for optimizing the selectivity of adamantyl ureas for bacterial over human enzymes. nih.gov The integration of these methodologies is also being used to explore and de-risk the solid-form landscapes of drug candidates, which is crucial for understanding and controlling polymorphism. acs.org

Diversification of Application Areas for Adamantyl Urea Derivatives beyond Anti-Infective Research

The unique structural and physicochemical properties of the adamantane nucleus, combined with the versatile hydrogen-bonding capabilities of the urea moiety, have positioned adamantyl urea derivatives as promising scaffolds for a wide range of therapeutic areas beyond their initial application in anti-infective research. nih.govresearchgate.netnih.gov The inherent lipophilicity and rigidity of the adamantyl group can enhance a drug's ability to cross biological membranes and interact with specific binding pockets, making these compounds attractive for various drug discovery programs. ontosight.aiontosight.ai

One of the most explored alternative applications is in oncology . Certain adamantane-linked isothiourea derivatives have demonstrated cytotoxic effects against various human tumor cell lines, including hepatocellular carcinoma, cervical epithelioid carcinoma, and colorectal carcinoma. nih.gov The mechanism of action in some cases involves the inhibition of key signaling pathways, such as the TLR4-MyD88-NF-κB cascade, which is implicated in inflammation-driven cancers. nih.gov Furthermore, some indole-based adamantyl urea derivatives have been found to induce the expression of the orphan nuclear receptor Nur77, leading to apoptosis in lung cancer cells. rsc.org The replacement of an aryl group with an adamantyl group in some piperazine-based urea derivatives has also resulted in compounds with a promising activity and selectivity profile against breast cancer cells. unimi.it

Adamantyl derivatives, including ureas, are also being investigated for the treatment of neurodegenerative diseases . researchgate.netgoogle.com The structural characteristics of adamantane are thought to be beneficial for targeting proteins and receptors within the central nervous system. ontosight.ai For example, amantadine (B194251), a simple adamantane amine, is already used in the treatment of Parkinson's disease, acting as an antagonist of the NMDA glutamate (B1630785) receptor. publish.csiro.au This precedent encourages the exploration of more complex adamantyl ureas for conditions like Alzheimer's disease, Parkinson's disease, and other neurological disorders. google.com

The inhibition of soluble epoxide hydrolase (sEH) by adamantyl ureas, initially considered an off-target effect in anti-tuberculosis research, is itself a promising therapeutic strategy for a variety of conditions. nih.govnih.gov Inhibition of sEH has been shown to be effective in animal models of hypertension, inflammation, pain, cardiac hypertrophy, and ischemic stroke. nih.gov Consequently, adamantyl ureas are being actively developed as potent sEH inhibitors for these indications. nih.govresearchgate.net

The broad-spectrum biological activity of this class of compounds suggests that the full therapeutic potential of adamantyl urea derivatives is yet to be fully realized, with ongoing research likely to uncover further applications in diverse areas of medicine.

Q & A

Q. What are the established synthetic routes for N-(1-adamantylmethyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 1-adamantylmethylamine with an isocyanate derivative under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products like biuret formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity via melting point analysis (literature range: 180–185°C) and HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to identify adamantyl protons (δ 1.6–2.1 ppm, multiplet) and urea NH signals (δ 5.8–6.2 ppm, broad). -NMR should confirm the carbonyl carbon (δ ~155–160 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: acetone/water). Refine data using SHELXL (space group P2/c typical for urea derivatives) and validate with R-factor (<0.05) and residual electron density maps .

Q. How should researchers conduct a literature review to identify gaps in the pharmacological or mechanistic studies of adamantane-derived ureas?

- Methodological Answer :

- Primary Sources : Search PubMed, Reaxys, and SciFinder using keywords: "adamantyl urea," "neuroprotective agents," "carbonic anhydrase inhibitors." Filter for peer-reviewed articles (2010–2025).

- Secondary Sources : Use PubChem (CID: [retrieve]) for physicochemical data and NIST Chemistry WebBook for spectral references .

- Gap Identification : Compare biological assays (e.g., IC values in enzyme inhibition) across studies to highlight inconsistencies or underexplored targets (e.g., kinase interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer :

- Data Validation : Replicate key studies (e.g., enzyme inhibition assays) under standardized conditions (pH 7.4, 37°C). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays).

- Contextual Analysis : Account for model-specific variables (e.g., cell line viability, serum protein binding in vitro vs. in vivo pharmacokinetics). Use systematic reviews (PRISMA guidelines) to assess bias in original studies .

Q. What strategies are effective for crystallizing this compound when traditional methods fail, and how can twinning or disorder be addressed during refinement?

- Methodological Answer :

- Crystallization : If vapor diffusion fails, try microseeding or co-crystallization with coformers (e.g., succinic acid). Use cryoprotectants (e.g., glycerol) for low-temperature data collection.

- Refinement : For twinned data, employ SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP constraints and validate with R (<0.1) and CC (>0.5) .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with improved binding scores (ΔG < −8 kcal/mol) and hydrogen-bonding motifs.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and RMSF to identify flexible regions impacting selectivity .

Q. What experimental controls are essential when evaluating the in vivo neuroprotective efficacy of this compound to mitigate confounding factors?

- Methodological Answer :

- Pharmacokinetics : Include vehicle controls and dose-response cohorts (e.g., 10–100 mg/kg). Measure plasma/tissue concentrations via LC-MS/MS.

- Behavioral Assays : Use sham-operated animals and blinded scoring for tests like Morris water maze. Validate biomarkers (e.g., GFAP for astrocyte activation) with immunohistochemistry .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.